Tyrosine-t-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride typically involves the esterification of L-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of the tert-butyl ester.
L-Tyrosine ethyl ester hydrochloride: Another amino acid derivative with an ethyl ester group instead of the tert-butyl group.
Uniqueness
(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9;/h4-7,11,15H,8,14H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
RDWAEWANDBJSCL-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.